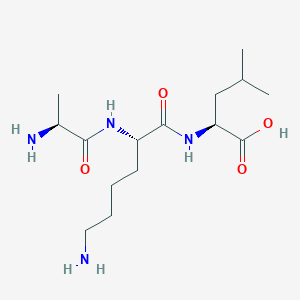
L-Leucine, L-alanyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, L-alanyl-L-lysyl- is a dipeptide compound composed of the amino acids L-leucine, L-alanine, and L-lysine This compound is known for its role in protein synthesis and various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-alanyl-L-lysyl- typically involves the coupling of the amino acids L-leucine, L-alanine, and L-lysine. This can be achieved through peptide bond formation using reagents such as carbodiimides or enzymatic methods. The reaction conditions often include a controlled pH environment and the presence of coupling agents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Leucine, L-alanyl-L-lysyl- may involve the use of immobilized enzymes to enhance the efficiency and yield of the synthesis process. Immobilization helps achieve high efficiency and stability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-alanyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of the dipeptide, while reduction may yield reduced forms. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
L-Leucine, L-alanyl-L-lysyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and the behavior of dipeptides in various chemical reactions.
Biology: It is studied for its role in protein synthesis and metabolic pathways, particularly in muscle metabolism and amino acid transport.
Medicine: It has potential therapeutic applications in treating muscle wasting diseases and enhancing muscle recovery in athletes.
Industry: It is used in the production of cell culture media and bioprocessing applications to enhance the stability and solubility of amino acids
Mechanism of Action
The mechanism of action of L-Leucine, L-alanyl-L-lysyl- involves its role in protein synthesis and metabolic pathways. It acts as a substrate for various enzymes involved in peptide bond formation and amino acid transport. The molecular targets include ribosomes and transport proteins that facilitate the incorporation of amino acids into proteins .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-leucine: A dipeptide composed of L-alanine and L-leucine, involved in protein synthesis and metabolic processes.
L-α-Aspartyl-L-lysyl-L-alanyl-L-leucine: A more complex peptide with additional amino acids, used in various biochemical studies.
Uniqueness
L-Leucine, L-alanyl-L-lysyl- is unique due to its specific combination of amino acids, which imparts distinct properties and functions. Its role in enhancing muscle metabolism and stability in cell culture media makes it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
247073-75-2 |
|---|---|
Molecular Formula |
C15H30N4O4 |
Molecular Weight |
330.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H30N4O4/c1-9(2)8-12(15(22)23)19-14(21)11(6-4-5-7-16)18-13(20)10(3)17/h9-12H,4-8,16-17H2,1-3H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11-,12-/m0/s1 |
InChI Key |
PMQXMXAASGFUDX-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)

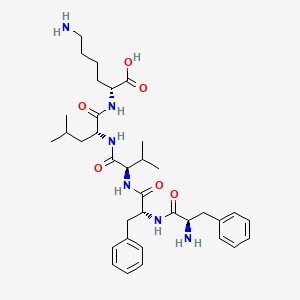
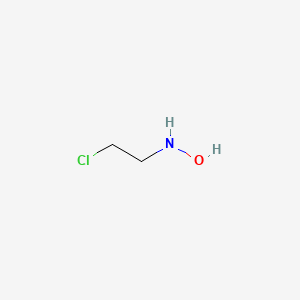

![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
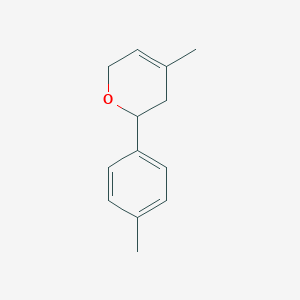
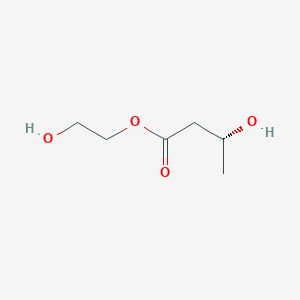
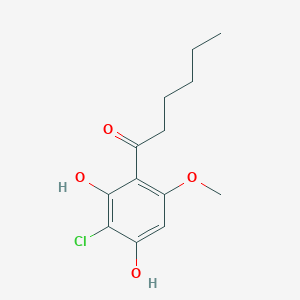
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)
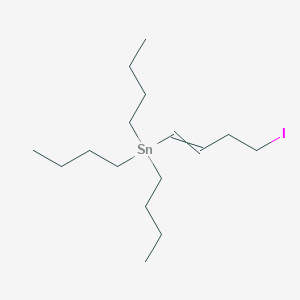
![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)
